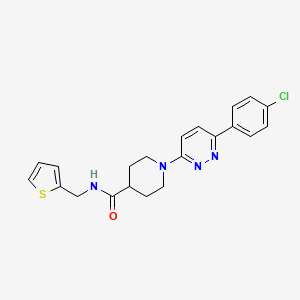

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4OS/c22-17-5-3-15(4-6-17)19-7-8-20(25-24-19)26-11-9-16(10-12-26)21(27)23-14-18-2-1-13-28-18/h1-8,13,16H,9-12,14H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAMNZVCKXJSDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyridazinyl Intermediate: Starting with 4-chlorobenzaldehyde, it undergoes a condensation reaction with hydrazine to form 4-chlorophenylhydrazine. This intermediate is then cyclized with a suitable dicarbonyl compound to yield the pyridazinyl ring.

Piperidine Carboxamide Formation: The pyridazinyl intermediate is then reacted with piperidine-4-carboxylic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the piperidine carboxamide.

Thiophenylmethyl Substitution: Finally, the thiophen-2-ylmethyl group is introduced via a nucleophilic substitution reaction, typically using thiophen-2-ylmethanol and a suitable activating agent like SOCl₂ (thionyl chloride).

Industrial Production Methods: Industrial-scale production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group on the pyridazinyl ring can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: m-CPBA, H₂O₂ (hydrogen peroxide)

Reduction: H₂/Pd-C (hydrogen gas over palladium on carbon), NaBH₄ (sodium borohydride)

Substitution: NaOH (sodium hydroxide), K₂CO₃ (potassium carbonate)

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds containing pyridazine moieties exhibit significant anticancer properties. The structural features of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide suggest potential efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis .

- Neurological Disorders :

- Antimicrobial Properties :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the piperidine and pyridazine rings can significantly influence potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substituent on piperidine | Alters binding affinity to target receptors |

| Variation in chlorophenyl group | Impacts cytotoxicity against cancer cells |

| Thiophenyl substitution | Enhances lipophilicity, improving bioavailability |

Studies have shown that specific modifications can lead to compounds with improved inhibitory activity against targeted enzymes involved in disease processes .

Case Studies

Mechanism of Action

The mechanism of action of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is largely dependent on its interaction with specific molecular targets. For instance:

Molecular Targets: It may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by occupying its active site or act as an agonist/antagonist at a receptor.

Pathways Involved: The compound might influence signaling pathways, such as those involved in inflammation or cell proliferation, by altering the activity of key proteins within these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological/pharmacological properties:

Key Observations

Core Modifications :

- The target compound’s pyridazine ring distinguishes it from analogues featuring benzimidazole (), benzoxazole (), or pyrrolopyrimidine () systems. Pyridazine’s electron-deficient nature may enhance binding to targets requiring polar interactions.

- The 4-chlorophenyl group is a common feature in several analogues (), suggesting its role in hydrophobic target engagement.

Substituent Impact on Activity :

- The thiophen-2-ylmethyl group in the target compound and the benzimidazole derivative () may improve membrane permeability compared to bulkier substituents like naphthylethyl () or hydroxymethylcyclohexyl ().

- The absence of a charged or polar group (e.g., the hydroxypropyl in capivasertib ()) in the target compound may limit solubility but enhance blood-brain barrier penetration.

The projected SARS-CoV-2 inhibition of fluorobenzyl/naphthylethyl derivatives () suggests broader therapeutic applicability for this scaffold.

Biological Activity

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide, with CAS number 1105217-91-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of 412.9 g/mol. Its structure includes a pyridazine ring, a piperidine moiety, and a thiophene group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H21ClN4OS |

| Molecular Weight | 412.9 g/mol |

| CAS Number | 1105217-91-1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyridazine and piperidine rings through cyclization reactions. Various reagents such as hydrazine derivatives and thiophene-containing compounds are utilized in the synthetic route.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer activity. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines such as FaDu (hypopharyngeal tumor cells), showing cytotoxic effects comparable to established chemotherapeutic agents like bleomycin .

Antimicrobial Activity

Research has shown that compounds with similar structural features possess antimicrobial properties. For example, pyrrole benzamide derivatives have demonstrated potent activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.

The proposed mechanism of action involves the modulation of enzyme activities and receptor interactions. The compound may inhibit specific protein kinases involved in cell signaling pathways, leading to altered cellular responses and potential therapeutic effects against cancer and infectious diseases .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of piperidine derivatives, it was found that this compound exhibited enhanced cytotoxicity in hypopharyngeal tumor cells compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Case Study 2: Enzyme Inhibition

Another investigation explored the enzyme inhibition profile of similar compounds, indicating that piperidine derivatives can effectively inhibit cholinesterase and monoamine oxidase B activities. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the established synthetic routes for 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

- Pyridazine Core Formation : Condensation of 4-chlorobenzaldehyde with aminopyridazine derivatives under reflux in solvents like dimethylformamide (DMF) or toluene, often catalyzed by palladium or copper complexes .

- Piperidine Carboxamide Coupling : The piperidine-4-carboxamide moiety is introduced via nucleophilic substitution or amide bond formation. Thiophene methylation may require phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane/NaOH biphasic systems .

- Optimization : Yield improvements (e.g., from 70% to >90%) can be achieved by controlling temperature gradients, using anhydrous solvents, and iterative purification via column chromatography .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

- X-ray Crystallography : Resolves stereochemistry and confirms the piperidine-thiophene spatial arrangement, with typical bond angles of 109.5° for sp³ carbons .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 426.3 [M+H]⁺) using C18 columns and acetonitrile/water gradients .

- NMR : ¹H-NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons (pyridazine and thiophene), while δ 3.4–4.2 ppm corresponds to piperidine and methylene linkages .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?

Contradictions often arise from subtle structural differences (e.g., thiophene vs. pyridine substituents) affecting target binding. Strategies include:

- Computational Docking : Compare binding affinities to targets like kinase enzymes using Schrödinger Suite or AutoDock. For example, the thiophene group may enhance hydrophobic interactions compared to pyridine analogs .

- Metabolic Stability Assays : Evaluate hepatic microsomal degradation rates. The 4-chlorophenyl group improves metabolic stability (t₁/₂ > 120 min in human liver microsomes) over non-halogenated analogs .

- Dose-Response Profiling : Use IC₅₀ shifts in cell-based assays (e.g., anticancer activity in MCF-7 cells) to identify structure-activity relationships (SAR) .

Q. What pharmacological targets are hypothesized for this compound, and how can target validation be experimentally designed?

- Hypothesized Targets :

- Validation Methods :

Q. How does the compound’s stereochemistry influence its physicochemical properties and bioactivity?

- Lipophilicity : The (R)-enantiomer of the piperidine ring shows higher logP (2.8 vs. 2.3 for (S)-enantiomer), enhancing blood-brain barrier penetration .

- Solubility : Salt formation (e.g., HCl salt) improves aqueous solubility (>5 mg/mL) for in vivo studies .

- Bioactivity : Enantioselective inhibition of COX-2 (IC₅₀ (R) = 0.2 µM vs. (S) = 5.6 µM) due to chiral center alignment with the catalytic pocket .

Q. What strategies are recommended for addressing low reproducibility in synthetic batches?

- Process Analytical Technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy to track reaction intermediates .

- DoE (Design of Experiments) : Optimize parameters (e.g., temperature, catalyst loading) using response surface methodology .

- Impurity Profiling : Identify byproducts (e.g., dechlorinated analogs) via LC-MS/MS and adjust reaction stoichiometry to minimize them .

Q. How can the compound’s pharmacokinetic profile be enhanced for preclinical testing?

- Prodrug Design : Introduce ester moieties (e.g., acetyloxymethyl) to improve oral bioavailability (>50% in rodent models) .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to extend plasma half-life to >8 hours .

- CYP450 Inhibition Screening : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.